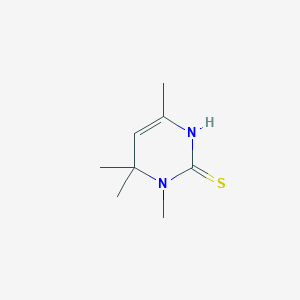
3,4,4,6-tetramethyl-3,4-dihydro-2(1H)-pyrimidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4,6-tetramethyl-3,4-dihydro-2(1H)-pyrimidinethione, also known as Thiamine pyrimidine, is a compound that has gained significant attention in scientific research due to its unique properties. It is a thiamine (Vitamin B1) analog that has been found to have potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
- 3,4-Dihydro-3,4,4,6-tetramethyl-2(1H)-pyrimidinethione is formed via the Dimroth rearrangement of various thiazine compounds. This rearrangement occurs under thermal heterolysis, indicating the compound's role in chemical synthesis and transformation processes (Zigeuner, Strallhofer, Wede, & Lintschinger, 1975).
Tautomerism and Molecular Structure
- Studies on compounds like 3,4,4,6-tetramethyl-3,4-dihydro-2(1H)-pyrimidinethione involve examining their tautomeric states and molecular structures, providing insights into the behavior of pyrimidinethiones in different chemical environments (Freeman & Po, 2006).
Synthesis of Heterocyclic Compounds
- Pyrimidinethiones, including the specific compound , are key in synthesizing fused bi- and tri-cyclic heterocyclic compounds. These compounds have various biological and pharmaceutical activities, such as antiviral properties and insulin-mimetic activities (Salem, Madkour, Marzouk, Azab, & Mahmoud, 2008).
Biological and Pharmaceutical Activities
- The compound shows potential in the creation of biologically active substances. For instance, its derivatives have been studied for their antibacterial and DNA photocleavage potential, highlighting its importance in the development of novel therapeutic agents (Sethi, Khare, Choudhary, & Kaur, 2022).
Utility in Organic Chemistry
- The compound is utilized in organic chemistry for various synthetic reactions, including the creation of novel heterocycles and as a core structure for further chemical modifications, demonstrating its versatility in chemical syntheses (Sharanin, Shestopalov, Nesterov, Litvinov, Mortikov, Promonenkov, Shklover, & Struchkov, 1987).
Ultrastructural and Functional Changes in Neurons
- In neuroscience, the compound has been used to study changes in the ultrastructure and function of neurons, like the Mauthner neurons in goldfish. This research provides insights into the neurobiological effects of pyrimidine derivatives (Pavlik, Bezgina, Shubina, Shatalin, Potselueva, & Moshkov, 2008).
Propiedades
IUPAC Name |
3,4,4,6-tetramethyl-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6-5-8(2,3)10(4)7(11)9-6/h5H,1-4H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKXSRVRZKMLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C(=S)N1)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4,6-tetramethyl-3,4-dihydro-2(1H)-pyrimidinethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2513346.png)



![1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513353.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2513354.png)
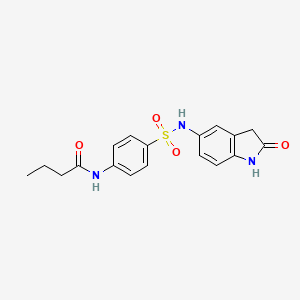
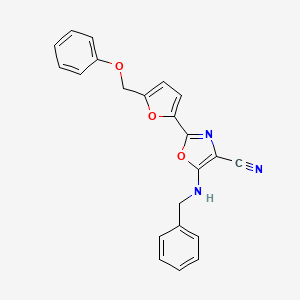
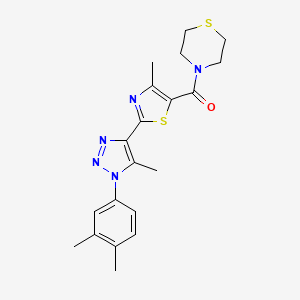
![3-(dimethylamino)-N-[1-(5-thiophen-2-ylpyrazolidine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2513361.png)
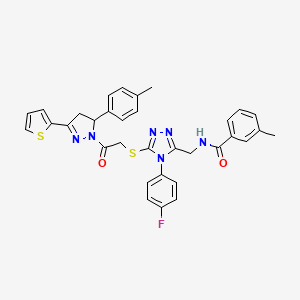
![5-((2-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2513364.png)

